1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
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Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea exhibits significant antioxidant activities. A study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) found that a coumarin derivative of this compound demonstrated high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis of Dihydrouracils
This compound is useful in the synthesis of novel dihydrouracils. Bukhari, Ejaz, Elsherif, and Janković (2022) presented an effective method for the synthesis of dihydrouracils using a similar compound, highlighting its significance in the catabolism of uracil (Bukhari, Ejaz, Elsherif, & Janković, 2022).
Cyclocondensation Reactions
It has applications in cyclocondensation reactions. Sokolov, Aksinenko, Epishina, and Goreva (2013) studied cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas, leading to various heterocyclic compounds (Sokolov, Aksinenko, Epishina, & Goreva, 2013).
Synthesis of Polyamides
This compound plays a role in the synthesis of polyamides. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine using a similar compound, demonstrating its utility in polymer chemistry (Hattori & Kinoshita, 1979).
Herbicide Development
It is used in the development of herbicides. Morrica, Giordano, Seccia, Ungaro, and Ventriglia (2001) investigated the degradation of imazosulfuron, a compound similar to this compound, in soil, highlighting its application in agriculture (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).
Antagonist Activity
The compound has been studied for its antagonist activity in various biological systems. Zarrinmayeh et al. (1998) synthesized a series of benzimidazoles derived from a similar compound, evaluating them as selective neuropeptide Y Y1 receptor antagonists (Zarrinmayeh et al., 1998).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-19(22-14-4-5-15-16(12-14)27-11-10-26-15)21-13-17-20-7-6-18(23-17)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBVNGWPGJAUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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